Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate
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Overview
Description
Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate is a synthetic organophosphorus compound with the molecular formula C19H21F5NO3P. This compound is characterized by the presence of a pentafluoropropyl group, a phenyl group, and a phenylamino group attached to a phosphonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the pentafluoropropyl, phenyl, and phenylamino groups. The reaction is usually carried out under controlled conditions, such as in the presence of a base and an inert atmosphere, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can lead to the formation of phosphonates with lower oxidation states.
Substitution: The phenyl and phenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl (1,1,3,3,3-pentafluoro-2-phenyl-2-(phenylamino)propyl)phosphonate include other organophosphorus compounds with similar structural features, such as:
- Diethyl (1,1,3,3,3-pentafluoro-2-phenylpropyl)phosphonate
- Diethyl (1,1,3,3,3-pentafluoro-2-(phenylamino)propyl)phosphonate
Uniqueness
What sets this compound apart is its combination of the pentafluoropropyl, phenyl, and phenylamino groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
N-[(2S)-1-diethoxyphosphoryl-1,1,3,3,3-pentafluoro-2-phenylpropan-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F5NO3P/c1-3-27-29(26,28-4-2)19(23,24)17(18(20,21)22,15-11-7-5-8-12-15)25-16-13-9-6-10-14-16/h5-14,25H,3-4H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNLTNFAOOREE-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)(C(F)(F)F)NC2=CC=CC=C2)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@](C1=CC=CC=C1)(C(F)(F)F)NC2=CC=CC=C2)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F5NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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